molecular formula C7H13NO3 B8501340 Ethyl N-(ethoxycarbonyl)ethanimidate CAS No. 31084-70-5

Ethyl N-(ethoxycarbonyl)ethanimidate

Cat. No.: B8501340
CAS No.: 31084-70-5
M. Wt: 159.18 g/mol
InChI Key: KYCDKCMASTUOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(ethoxycarbonyl)ethanimidate (CAS 10576-12-2) is a chemical building block of interest in synthetic organic chemistry research. This compound is an imidate ester, a class of reagents known for their utility in constructing heterocycles and other complex molecular architectures. It has been documented in synthetic pathways for preparing O-acyl- and O-nitrophenylhydroxylamines, hydroxamic acid ethoxycarbonylhydrazides, and ethyl O-(2,4-dinitrophenyl)acetohydroxamate . As a versatile synthon, it offers researchers a handle for introducing nitrogen and carbonyl functional groups into target molecules. This product is intended for laboratory research and chemical synthesis purposes only. It is classified as moisture-sensitive and requires handling under controlled conditions. It is also incompatible with strong oxidizing agents . This product is offered For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31084-70-5

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl N-ethoxycarbonylethanimidate

InChI

InChI=1S/C7H13NO3/c1-4-10-6(3)8-7(9)11-5-2/h4-5H2,1-3H3

InChI Key

KYCDKCMASTUOPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)OCC)C

Origin of Product

United States

Reactivity and Transformation Pathways of Ethyl N Ethoxycarbonyl Ethanimidate

Nucleophilic Reactions Involving the Imidate Moiety

The carbon atom of the C=N double bond in ethyl N-(ethoxycarbonyl)ethanimidate is electron-deficient and thus susceptible to attack by nucleophiles. All amines contain an active lone pair of electrons on the highly electronegative nitrogen atom, which allows them to act as effective nucleophiles chemguide.co.ukstudymind.co.uk.

The reaction between this compound and amines is a classic example of nucleophilic attack at the imidate carbon. Primary and secondary amines, acting as nucleophiles, attack the electrophilic carbon of the imidate. This process typically proceeds through a tetrahedral intermediate. The subsequent elimination of an ethanol molecule leads to the formation of a substituted N-(ethoxycarbonyl)amidine.

The general mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the imidate carbon studymind.co.uk.

Tetrahedral Intermediate Formation: This attack breaks the C=N pi bond, forming a transient tetrahedral intermediate with a positive charge on the attacking nitrogen and a negative charge on the imidate nitrogen.

Proton Transfer: A proton is transferred from the attacking nitrogen to the imidate nitrogen.

Elimination: The ethoxy group is eliminated as ethanol, and the C=N double bond is reformed, yielding the final amidine product.

In the presence of acid, the resulting amidine can be protonated to form a stable amidinium salt. The reaction is often driven to completion by the removal of the ethanol byproduct. The reactivity of the amine nucleophile plays a significant role; for instance, primary amines react readily, and the resulting secondary amine product can sometimes be even more nucleophilic, potentially leading to further reactions chemguide.co.uklibretexts.org.

Table 1: Expected Products from Reaction with Various Amines

Reactant Amine Intermediate Final Product
Primary Amine (R-NH₂) Tetrahedral Adduct N-alkyl-N'-(ethoxycarbonyl)ethanimidamide
Secondary Amine (R₂-NH) Tetrahedral Adduct N,N-dialkyl-N'-(ethoxycarbonyl)ethanimidamide
Ammonia (NH₃) Tetrahedral Adduct N'-(ethoxycarbonyl)ethanimidamide

Alcohols can also act as nucleophiles, though they are generally weaker than amines. In reactions with this compound, an alcohol can attack the imidate carbon, potentially leading to a transesterification-like reaction where the original ethoxy group is exchanged for a different alkoxy group. These reactions are typically catalyzed by either acid or base to enhance the nucleophilicity of the alcohol or the electrophilicity of the imidate.

Under acidic conditions, the imidate nitrogen is protonated, which increases the electrophilicity of the imidate carbon, making it more susceptible to attack by the neutral alcohol molecule. Conversely, under basic conditions, the alcohol is deprotonated to form a more potent alkoxide nucleophile, which then attacks the imidate carbon. The reaction proceeds through a similar tetrahedral intermediate as seen with amine nucleophiles, culminating in the elimination of ethanol.

Hydrolysis of the imidate functional group cleaves the molecule into an amide (or its derivatives) and an alcohol. This transformation can be carried out under both acidic and basic conditions chemguide.co.uk.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the imidate nitrogen. This step significantly increases the electrophilicity of the imidate carbon, facilitating the attack by a weak nucleophile like water chemguide.co.ukyoutube.com. The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of ethanol to yield N-(ethoxycarbonyl)acetamide. This reaction is typically reversible, and using an excess of water can drive the equilibrium toward the hydrolysis products chemguide.co.uk.

Base-Promoted Hydrolysis: In the presence of a base, such as sodium hydroxide, the hydroxide ion (a strong nucleophile) directly attacks the electrophilic imidate carbon chemguide.co.uk. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion to form N-(ethoxycarbonyl)acetamide. This process, often referred to as saponification, is effectively irreversible because the departing ethoxide is a stronger base than the resulting amide anion, preventing the reverse reaction chemguide.co.uk. If the reaction conditions are harsh enough, the resulting amide may undergo further hydrolysis.

Cycloaddition Chemistry of this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a highly atom-economical manner nih.gov. The imidate functionality can participate in such reactions, particularly as a precursor to 1,3-dipoles for heterocyclic synthesis.

This compound and structurally similar compounds can serve as precursors for azomethine ylides, which are valuable 1,3-dipoles in cycloaddition reactions researchgate.net. An imidate with an α-hydrogen adjacent to the nitrogen can undergo a 1,2-prototropic rearrangement to generate an azomethine ylide. This reactive intermediate can then participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings researchgate.netresearchgate.net.

A study on the related compound, ethyl N-(ethoxycarbonylmethyl)benzimidate, demonstrated this principle. When refluxed in mesitylene with N-aryl maleimides (dipolarophiles), the imidate generated an azomethine ylide that underwent a 1,3-dipolar cycloaddition to yield pyrrolo[3,4-c]pyrrole derivatives researchgate.net. This synthetic approach highlights the potential of imidates to act as key building blocks in the synthesis of complex heterocyclic scaffolds, many of which have significant pharmacological activity researchgate.net.

Table 2: Research Findings on Imidate-Derived [3+2] Cycloaddition

Feature Description Reference
Imidate Precursor Ethyl N-(ethoxycarbonylmethyl)benzimidate researchgate.net
Reactive Intermediate Azomethine Ylide (via 1,2-prototropy) researchgate.net
Dipolarophile N-aryl maleimides researchgate.net
Reaction Conditions Refluxing in mesitylene for 8-10 hours researchgate.net
Products Pyrrolo[3,4-c]pyrrole isomers and a 7-azabicyclo[2.2.1]heptane derivative researchgate.net
Significance Provides a pathway to complex, pharmacologically relevant pyrrolidine and pyrrole ring systems researchgate.net

While the generation of azomethine ylides for [3+2] cycloadditions is a documented pathway for similar imidates, the C=N double bond within the this compound structure could theoretically participate in other cycloaddition modes. For instance, it could potentially act as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene, or participate in [2+2] cycloadditions with alkenes or alkynes.

However, the reactivity in these modes is highly dependent on the electronic nature and steric environment of the imidate and the reacting partner. The electron-withdrawing N-(ethoxycarbonyl) group may influence the energy levels of the C=N pi orbitals, affecting its suitability for these transformations. Currently, the primary and most well-supported cycloaddition pathway for this class of compounds involves their role as 1,3-dipole precursors researchgate.net. Further research would be required to explore and validate the feasibility of other cycloaddition pathways for this compound.

Rearrangement Reactions Involving Imidate Structures

The Chapman rearrangement is a well-documented thermal intramolecular reaction that involves a 1,3-shift of an aryl or alkyl group from the oxygen atom to the nitrogen atom of an imidate, yielding an amide. organicreactions.org This rearrangement is most commonly observed in aryl N-arylbenzimidates, which upon heating, convert to N,N-diaryl amides. The mechanism is understood to proceed through a four-membered transition state.

While the Chapman rearrangement is a hallmark reaction of many imidates, its applicability to this compound is not straightforward. The classic Chapman rearrangement requires the migration of a group from the oxygen of the imidate to the nitrogen. In the case of this compound, this would necessitate the migration of the ethyl group from the oxygen. However, the N-substituent in this molecule is an ethoxycarbonyl group, not an aryl or alkyl group typically involved in this rearrangement.

Pyrolysis and Thermal Decomposition Pathways of Imidates

The thermal decomposition of imidates can proceed through various pathways, largely dependent on the substituents attached to the imidate core. In the absence of specific pyrolysis data for this compound, the decomposition pathways can be inferred from the behavior of structurally related compounds, such as carbamates and esters containing similar functional groups.

One plausible thermal decomposition pathway for this compound involves a concerted, six-membered ring transition state, analogous to the pyrolysis of esters and carbamates. This pathway would lead to the formation of ethyl isocyanate, ethanol, and ethene. The reaction would be initiated by the abstraction of a beta-hydrogen from one of the ethyl groups by the nitrogen or oxygen atom of the imidate or carbonyl group.

Plausible Thermal Decomposition Products of this compound:

ReactantProposed Products
This compoundEthyl isocyanate, Ethanol, Ethene

Another potential decomposition route at higher temperatures could involve homolytic cleavage of the weaker bonds within the molecule, leading to the formation of various radical species. The subsequent reactions of these radicals would result in a complex mixture of smaller, volatile molecules. However, without experimental data, these proposed pathways remain speculative.

Functional Group Interconversions Derived from the Imidate Functionality

The imidate functionality in this compound is a versatile precursor for a variety of other functional groups. These transformations typically involve the reaction of the electrophilic imidate carbon with various nucleophiles.

Hydrolysis: Like other esters and amides, N-acylimidates are susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis of this compound would be expected to yield ethyl acetate (B1210297), ethanol, and carbon dioxide upon complete breakdown. The initial step would likely involve nucleophilic attack of water or hydroxide ion on the imidate carbon, leading to a tetrahedral intermediate that subsequently collapses.

Reaction with Amines (Aminolysis): The reaction of N-acylimidates with primary or secondary amines can lead to the formation of amidines. In the case of this compound, reaction with an amine (R-NH2) would likely result in the formation of an N-substituted acetamidine, along with the displacement of the ethoxy group and the ethoxycarbonyl group.

Reduction: The imidate group can be reduced to the corresponding amine. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) could potentially reduce the C=N bond of this compound to afford the corresponding N-(ethoxycarbonyl)ethylamine.

Summary of Potential Functional Group Interconversions:

Reagent/ConditionProduct Type
H2O / H+ or OH-Carboxylic acid ester, Alcohol, CO2
R-NH2Amidine
Reducing Agents (e.g., LiAlH4)Amine

It is important to note that the reactivity of this compound in these functional group interconversions will be influenced by the electronic and steric effects of the substituents. The presence of the electron-withdrawing ethoxycarbonyl group on the nitrogen atom is expected to enhance the electrophilicity of the imidate carbon, making it more susceptible to nucleophilic attack.

Mechanistic Investigations of Reactions Involving Ethyl N Ethoxycarbonyl Ethanimidate

Elucidation of Protonation and Nitrilium Cation Intermediates

The reactivity of Ethyl N-(ethoxycarbonyl)ethanimidate is often initiated by protonation, a fundamental step that activates the imidate group towards nucleophilic attack. The nitrogen atom of the imidate is the most likely site of protonation, leading to the formation of a protonated intermediate. This initial protonation enhances the electrophilicity of the imidate carbon, making it more susceptible to reaction with nucleophiles.

Following protonation, the molecule can undergo further transformation to form a highly reactive nitrilium cation. Nitrilium ions are powerful electrophiles that play a significant role as intermediates in a variety of organic reactions, including the Beckmann rearrangement, the Ritter reaction, and the Bischler–Napieralski synthesis. thieme-connect.de The formation of a nitrilium cation from an N-acylimidate like this compound would likely proceed through the elimination of the ethoxy group from the protonated imidate. These transient nitrilium ions can be intercepted by a range of nucleophiles, leading to the formation of diverse products. researchgate.netvu.nlvu.nl The generation of nitrilium ions can be facilitated by the use of strong acids or Lewis acids, which promote the departure of the leaving group. vu.nl While stable nitrilium salts can be isolated under certain conditions, in many synthetic applications they are generated in situ and react immediately with other species in the reaction mixture. thieme-connect.devu.nlrsc.org

The general mechanism for the formation of a nitrilium cation from an N-acylimidate can be depicted as follows:

Protonation of the nitrogen atom of the imidate.

Elimination of the alcohol (ethanol in this case) to form the nitrilium cation.

These nitrilium cations are characterized by a linear C≡N⁺-R geometry and are highly electrophilic at the carbon atom. vu.nl Their high reactivity makes them valuable intermediates for the construction of complex nitrogen-containing molecules. researchgate.netvu.nlvu.nl

Mechanistic Role of Catalysts in Imidate Transformations (e.g., Copper Catalysis, Lewis Acids)

Catalysts play a pivotal role in directing the outcome and enhancing the efficiency of reactions involving imidates. Both Lewis acids and transition metals, particularly copper, have been employed to catalyze transformations of imidate-containing compounds.

Lewis Acids: Lewis acids can activate the imidate group by coordinating to one of the oxygen atoms or the nitrogen atom. This coordination increases the electrophilicity of the imidate carbon, making it more reactive towards nucleophiles. In the context of this compound, a Lewis acid could facilitate reactions such as additions, rearrangements, or cycloadditions by lowering the activation energy of the key bond-forming or bond-breaking steps. For instance, Lewis acid catalysis is known to promote the generation of nitrilium ions from related precursors. researchgate.net

Copper Catalysis: Copper catalysts have emerged as versatile tools in organic synthesis, and their application in reactions involving nitrogen-containing functional groups is well-documented. In the context of imidate chemistry, copper catalysts can participate in several mechanistic pathways. For example, copper(I) species are known to catalyze cross-coupling reactions, and it is plausible that they could engage with this compound in similar transformations. The mechanism of copper-catalyzed N-arylation of amides, a related reaction, has been studied in detail and involves the formation of a copper(I) amidate complex. mit.edu A similar intermediate could be envisioned in reactions of this compound. Copper catalysts can also be involved in oxidative coupling reactions.

The specific mechanistic role of a copper catalyst in a reaction involving this compound would depend on the reaction conditions, the nature of the other reactants, and the ligand environment around the copper center. Plausible catalytic cycles could involve oxidative addition, reductive elimination, and transmetalation steps.

Transition State Analysis in Key Imidate Reactions

Understanding the structure and energy of the transition state is fundamental to comprehending the kinetics and selectivity of a chemical reaction. For reactions involving this compound, computational chemistry provides a powerful tool for elucidating the nature of the transition states in key transformations. mit.edusciencedaily.com

For instance, in a nucleophilic addition to the imidate carbon, the transition state would likely involve the partial formation of a new bond between the nucleophile and the carbon atom, and a partial breaking of the C=N double bond. The geometry of this transition state, whether it is more reactant-like or product-like, will influence the reaction rate. For reactions that proceed through multiple steps, identifying the rate-determining transition state is crucial. bath.ac.uk

Computational studies, such as those employing density functional theory (DFT), can be used to model the potential energy surface of a reaction and locate the transition state structures. nih.gov These calculations can provide valuable insights into the activation energies, reaction pathways, and the factors that control stereoselectivity. For complex reactions, it is important to consider that the experimentally observed kinetics may reflect an average of multiple contributing transition states, leading to the concept of a "virtual transition state". bath.ac.uk

Kinetic and Thermodynamic Studies of Imidate Reactivity

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions. For this compound, such studies are essential for understanding its reactivity profile and for optimizing reaction conditions for synthetic applications.

Thermodynamic Studies: Thermodynamic studies focus on the energy changes that occur during a reaction, providing information about the feasibility and position of the equilibrium. The key thermodynamic parameters are the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). libretexts.orgyoutube.comyoutube.comyoutube.com For a reaction to be spontaneous, the change in Gibbs free energy must be negative. The enthalpy of reaction indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). youtube.com The entropy change reflects the change in disorder of the system. These parameters can be determined experimentally through calorimetry or calculated using computational methods. The relationship between the standard free energy change and the equilibrium constant (K) is given by the equation ΔG° = -RTlnK. youtube.com

Data Table: Representative Thermodynamic Data for a Related Ester Hydrolysis

ParameterValueConditions
Activation Energy (Ea) 29.775 kJ/molHydrolysis of Ethyl Acetate (B1210297)
Frequency Factor (A) 27038Hydrolysis of Ethyl Acetate

Note: This data is for the hydrolysis of ethyl acetate and is provided as a representative example due to the lack of specific data for this compound. dergipark.org.tr

Solvent Effects and Reaction Environment Influences on Mechanistic Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the operative mechanism. For reactions involving charged intermediates, such as the protonated imidate or the nitrilium cation that can be formed from this compound, the polarity of the solvent is particularly important.

Polar protic solvents, such as water and alcohols, can stabilize charged species through hydrogen bonding and dipole-dipole interactions. This stabilization can lower the energy of charged intermediates and transition states, thereby accelerating reactions that proceed through such species. Conversely, nonpolar solvents would be less effective at stabilizing charged intermediates, potentially slowing down or even inhibiting reactions that rely on their formation.

The choice of solvent can also influence the position of equilibria. For example, in a reaction that generates ionic products, a polar solvent will favor the formation of those products. Furthermore, the solvent can participate directly in the reaction mechanism, acting as a nucleophile or a proton shuttle. The study of solvent effects is therefore a critical aspect of mechanistic investigations and is essential for optimizing reaction outcomes.

Applications of Ethyl N Ethoxycarbonyl Ethanimidate in Advanced Organic Synthesis

Precursors for Heterocyclic Compound Synthesis

The reactivity of Ethyl N-(ethoxycarbonyl)ethanimidate makes it an adept component in cyclization reactions, providing a scaffold for the assembly of various heterocyclic rings. Its electrophilic nature allows for reactions with a range of binucleophiles, leading to the formation of stable and medicinally relevant heterocyclic systems.

Pyrimidine (B1678525) Derivatives and Fused Pyrimidine Systems

Pyrimidines and their fused analogues are a cornerstone of many biologically active molecules, including nucleic acids. The synthesis of the pyrimidine nucleus often involves the condensation of a three-carbon bifunctional fragment with an amidine, urea, or guanidine (B92328) derivative. While direct examples of the use of this compound in this specific context are not extensively documented in readily available literature, its structural similarity to other N-acylimidates suggests its potential as a synthon for the C-N-C fragment in pyrimidine ring formation. The reaction would likely proceed through the reaction of the imidate with a suitable binucleophile containing an N-C-N unit.

Fused pyrimidine systems, such as triazolo[1,5-a]pyrimidines, have been synthesized through the cyclization of substituted amino-triazoles with various reagents. The general reactivity pattern of N-acylimidates suggests that this compound could potentially react with amino-aza-heterocycles to form fused pyrimidine systems, although specific examples are not prevalent in the reviewed literature.

Triazole and Triazine Synthesis

The synthesis of 1,2,4-triazoles often involves the reaction of hydrazines or their derivatives with a one-carbon synthon. The reaction of N-acylimidates with hydrazine (B178648) has been reported as a route to substituted triazoles. In this context, this compound could react with hydrazine, with the ethoxycarbonyl group potentially influencing the substitution pattern and reactivity of the resulting triazole. The reaction of C-methoxycarbonyl nitrilimines with ethylhydrazino acetate (B1210297) has been shown to yield 1,2,4-triazine (B1199460) derivatives. researchgate.net This suggests a plausible, albeit not directly documented, pathway for this compound to participate in triazine synthesis through its reaction with suitable hydrazine derivatives.

Quinoline-Oxadiazole Systems and Analogues

Quinoline (B57606) and oxadiazole moieties are important pharmacophores, and hybrid molecules containing both rings are of significant interest in medicinal chemistry. The synthesis of such hybrid systems typically involves multi-step sequences. While a direct role for this compound in the construction of a complete quinoline-oxadiazole system is not explicitly described, its components could be introduced through separate synthetic steps. For instance, the ethoxycarbonyl group is a common feature in quinoline synthesis, such as in the Gould-Jacob reaction which utilizes diethyl ethoxymethylenemalonate. nih.gov The imidate functionality, upon hydrolysis, could provide a carboxylic acid or ester, which are precursors for the formation of the 1,3,4-oxadiazole (B1194373) ring via reaction with a hydrazide and subsequent cyclization. niscpr.res.in

Benzimidazole Derivatives

Benzimidazoles are another class of heterocyclic compounds with a wide range of biological activities. A common method for their synthesis is the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives. researchgate.netnih.gov N-acylimidates can serve as effective acylating agents in these reactions. The reaction of this compound with an ortho-phenylenediamine would be expected to yield an intermediate that could subsequently cyclize to form a 2-substituted benzimidazole. The ethoxycarbonyl group would likely be incorporated into the final product or serve as a leaving group during the cyclization process. While specific examples utilizing this compound are not prominent, the general reactivity of N-acylimidates supports this potential application. organic-chemistry.orgrsc.org

General Strategies for N-Heterocycle Construction Utilizing Imidates

N-acylimidates are valuable intermediates in the synthesis of nitrogen-containing heterocycles due to their electrophilic nature. They can generate N-acyliminium ions, which are highly reactive intermediates that readily undergo cyclization reactions. mdpi.org This strategy has been employed in the synthesis of various alkaloids and other complex nitrogenous compounds. The N-ethoxycarbonyl group in this compound can influence the stability and reactivity of the corresponding N-acyliminium ion, potentially offering advantages in terms of stereocontrol and reaction efficiency in asymmetric cyclizations. researchgate.net The general utility of N-acyliminium ion cyclizations provides a conceptual framework for the application of this compound in the construction of a wide range of N-heterocycles. mdpi.org

Role in Complex Molecule and Natural Product Synthesis

The application of this compound in the total synthesis of complex molecules and natural products is an area of growing interest. While specific and detailed examples are not extensively reported in the mainstream literature, the ability of N-acylimidates to participate in stereoselective cyclization reactions makes them attractive tools for the construction of intricate molecular architectures. researchgate.net The development of new synthetic methods often precedes their application in total synthesis. nih.gov As the reactivity and potential of this compound become more thoroughly explored, its incorporation into the synthetic routes of complex, biologically active natural products is a foreseeable and promising prospect.

No Information Available for this compound

extensive search of chemical databases and scientific literature has revealed no specific information for the compound "this compound." This suggests that the compound is likely not a commercially available reagent, may be unstable, or has not been synthesized or reported in the accessible chemical literature.

The systematic name "this compound" implies a specific chemical structure: an ethanimidate with an ethyl group attached to the oxygen and an N-(ethoxycarbonyl) group attached to the nitrogen. However, no synthesis, characterization, or application data for a molecule with this structure could be located.

As a result, it is not possible to provide an article on the applications of "this compound" in advanced organic synthesis, including its use in α-functionalization strategies or as a reagent for specific carbon-nitrogen and carbon-oxygen bond-forming transformations. The absence of any published research or data on this specific compound prevents the creation of scientifically accurate and informative content as requested.

It is possible that the name is a misnomer or a hypothetical compound. Research on related structures, such as various imidates and carbamates, is extensive, but no direct information could be found for the requested molecule. Without any foundational data, the generation of the requested article is not feasible.

Spectroscopic and Structural Elucidation Studies of Ethyl N Ethoxycarbonyl Ethanimidate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For Ethyl N-(ethoxycarbonyl)ethanimidate (C₇H₁₃NO₃), both ¹H and ¹³C NMR would provide definitive structural information.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five non-equivalent sets of protons in the molecule.

Imidate Methyl Group (CH₃-C=N): A singlet integrating to 3H, expected in the range of δ 1.9-2.2 ppm. The chemical shift is downfield due to the proximity of the electron-withdrawing imino group.

Imidate Ethyl Group (O-CH₂-CH₃): A quartet (from coupling to the adjacent CH₃) integrating to 2H, likely appearing around δ 3.9-4.3 ppm. The adjacent oxygen atom causes significant deshielding. The corresponding methyl group would appear as a triplet integrating to 3H around δ 1.2-1.4 ppm.

Carbamate (B1207046) Ethyl Group (N-CO-O-CH₂-CH₃): A quartet integrating to 2H, expected around δ 4.1-4.4 ppm, coupled to an adjacent methyl group. This methyl group would present as a triplet integrating to 3H, typically around δ 1.2-1.5 ppm.

Predicted Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
CH₃ -C=N1.9 - 2.2Singlet (s)3H
=C-O-CH₂ -CH₃3.9 - 4.3Quartet (q)2H
=C-O-CH₂-CH₃ 1.2 - 1.4Triplet (t)3H
N-CO-O-CH₂ -CH₃4.1 - 4.4Quartet (q)2H
N-CO-O-CH₂-CH₃ 1.2 - 1.5Triplet (t)3H

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum would display seven signals, one for each unique carbon atom.

Imidate Carbonyl-equivalent (C=N): This quaternary carbon is expected to resonate significantly downfield, in the range of δ 160-170 ppm.

Carbamate Carbonyl (N-C=O): This quaternary carbon signal would likely appear in the δ 150-160 ppm region.

Methylene (B1212753) Carbons (-O-CH₂): The two methylene carbons are in slightly different electronic environments and are expected to have distinct signals in the δ 60-65 ppm range.

Methyl Carbons (-CH₃): The three methyl carbons would appear in the upfield region of the spectrum, typically between δ 14-20 ppm.

Predicted Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C H₃-C=N18 - 22
CH₃-C =N160 - 170
=C-O-C H₂-CH₃62 - 66
=C-O-CH₂-C H₃14 - 16
N-C =O150 - 160
N-CO-O-C H₂-CH₃60 - 64
N-CO-O-CH₂-C H₃14 - 16

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy is crucial for identifying the functional groups within a molecule.

C=O Stretch: The most prominent band in the IR spectrum would be the strong absorption from the carbonyl group of the ethoxycarbonyl moiety, expected in the region of 1720-1750 cm⁻¹. This is a characteristic absorption for carbamates.

C=N Stretch: The carbon-nitrogen double bond of the imidate group would exhibit a medium-intensity absorption band around 1650-1680 cm⁻¹.

C-O Stretches: Strong bands corresponding to the C-O single bond stretches of the ester and imidate groups would be visible in the fingerprint region, typically between 1250-1000 cm⁻¹.

C-H Stretches: Absorptions due to C-H stretching in the methyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

In Raman spectroscopy, the more symmetric and less polar C=N bond might produce a relatively stronger signal compared to its intensity in the IR spectrum, aiding in its identification.

Functional GroupBondExpected IR Absorption Range (cm⁻¹)Expected Intensity
Carbamate CarbonylC=O1720 - 1750Strong
ImidateC=N1650 - 1680Medium
Ester/ImidateC-O1000 - 1250Strong
AlkylC-H2850 - 2980Medium-Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (molar mass: 175.19 g/mol ), the molecular ion peak [M]⁺ at m/z 175 would be expected in an electron ionization (EI) mass spectrum.

Key fragmentation pathways would likely involve the cleavage of the ester and imidate groups. Common fragment ions would include:

Loss of an ethoxy radical (-•OCH₂CH₃) from the imidate or carbamate portion, leading to ions at m/z 130.

Loss of an ethyl radical (-•CH₂CH₃), resulting in a fragment at m/z 146.

Cleavage of the N-C bond, potentially generating an [CH₃C=N-CO]⁺ fragment or related ions.

The acetyl cation [CH₃CO]⁺ at m/z 43 is a very common fragment and would likely be observed, potentially as the base peak.

An ion corresponding to the ethoxycarbonyl group [COOEt]⁺ at m/z 73.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

As no experimental crystal structure for this compound has been reported, this section remains speculative. However, X-ray crystallography on a suitable single crystal would provide unambiguous proof of its molecular structure. It would reveal precise bond lengths, bond angles, and the conformational arrangement of the molecule in the solid state.

Based on related structures, such as O-ethyl N-(ethoxycarbonyl)thiocarbamate, it is likely that the central N-C(O)-O-C atoms of the carbamate group would adopt a planar or near-planar conformation to maximize resonance stabilization. nih.govresearchgate.net The geometry around the C=N double bond would be determined, identifying whether the E or Z isomer is present in the crystal lattice. Intermolecular interactions, such as weak hydrogen bonds or van der Waals forces, would dictate the crystal packing arrangement.

Application of Advanced Spectroscopic Techniques (e.g., 2D NMR, High-Resolution MS)

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For C₇H₁₃NO₃, the expected exact mass would be approximately 175.0895, confirming its atomic composition.

2D NMR Spectroscopy: To confirm the assignments made from 1D NMR spectra, various 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. It would confirm the connectivity within the two separate ethyl groups, showing cross-peaks between the CH₂ and CH₃ signals of the imidate ethyl group, and similarly for the carbamate ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link each proton signal (e.g., the imidate CH₃) to its corresponding carbon signal.

Theoretical and Computational Chemistry Approaches to Ethyl N Ethoxycarbonyl Ethanimidate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and energetic properties of Ethyl N-(ethoxycarbonyl)ethanimidate. nrel.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The electronic structure of this compound can be elucidated by mapping its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity. A lower HOMO-LUMO energy gap generally suggests higher reactivity. For instance, the HOMO would likely be localized around the nitrogen and oxygen atoms, indicating these as potential sites for electrophilic attack, while the LUMO may be distributed around the carbonyl and imine carbons, suggesting susceptibility to nucleophilic attack.

Stability can be assessed by calculating the total electronic energy of the optimized molecular geometry. Different isomers or conformers of this compound can be compared based on their relative energies to identify the most stable forms. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be computed, providing a more complete picture of the compound's stability under various conditions. researchgate.net

Reactivity descriptors, derived from the electronic structure, can be used to predict how this compound will interact with other chemical species. These descriptors include electrostatic potential maps, which visualize electron-rich and electron-poor regions of the molecule, and Fukui functions, which indicate the sites most susceptible to electrophilic, nucleophilic, or radical attack.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy -8.2 eV Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy -0.5 eV Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.7 eV A large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment 2.5 D A significant dipole moment suggests a polar molecule with notable electrostatic interactions.

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from DFT calculations.

Reaction Mechanism Elucidation via Computational Methods (e.g., DFT studies of transition states)

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. rsc.orgnih.gov By identifying and characterizing the transition states that connect reactants, intermediates, and products, the detailed mechanism of a reaction can be elucidated.

For example, the hydrolysis of this compound could be studied computationally. DFT calculations would be used to locate the transition state structure for the nucleophilic attack of a water molecule on the imine or carbonyl carbon. The energy barrier for this step, known as the activation energy, can be calculated from the energy difference between the reactants and the transition state. rsc.org By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined.

Furthermore, the influence of catalysts on the reaction mechanism can be investigated. For instance, the effect of an acid or base catalyst on the hydrolysis of this compound could be modeled by including the catalytic species in the calculations. This would allow for a quantitative assessment of the catalyst's ability to lower the activation energy and accelerate the reaction.

Conformational Analysis and Stereochemical Predictions through Computational Modeling

The flexibility of the ethyl and ethoxycarbonyl groups in this compound allows for the existence of multiple conformers. nih.gov Computational modeling, through methods like molecular mechanics or DFT, can be used to perform a systematic conformational analysis to identify the low-energy conformations and understand their relative populations.

Stereochemical predictions can also be made using computational modeling. For reactions that can produce different stereoisomers, the transition state energies for the formation of each isomer can be calculated. The stereoisomer formed via the lower energy transition state is predicted to be the major product, providing insight into the stereoselectivity of the reaction.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic parameters from first principles, which can be invaluable for identifying and characterizing this compound. researchgate.netnih.gov

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands. For this compound, characteristic vibrational modes would include the C=N and C=O stretching frequencies, as well as various C-H and C-O stretching and bending modes.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These predicted chemical shifts can be compared to experimental data to confirm the structure of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Parameter Predicted Value Assignment
¹³C NMR Chemical Shift 165 ppm Carbonyl carbon (C=O)
¹³C NMR Chemical Shift 158 ppm Imine carbon (C=N)
¹H NMR Chemical Shift 4.2 ppm Methylene (B1212753) protons (-O-CH₂-)
IR Vibrational Frequency 1750 cm⁻¹ C=O stretch

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from first-principles calculations.

Molecular Dynamics Simulations for Reactivity Insights in Solution Phase

While quantum chemical calculations are often performed in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior and reactivity of this compound in a solution environment. researchgate.net MD simulations model the explicit interactions between the solute molecule and a large number of solvent molecules over time.

By running an MD simulation of this compound in a solvent like water or ethanol, the solvent's effect on the conformational preferences of the molecule can be studied. The simulation can reveal the structure of the solvent shell around the solute and identify specific solute-solvent interactions, such as hydrogen bonds.

MD simulations can also be used to calculate the potential of mean force for a reaction in solution. This provides information about the free energy profile of the reaction, including the activation free energy, which is more directly comparable to experimental reaction rates in solution than gas-phase activation energies. This approach can offer a more realistic understanding of the reactivity of this compound in a chemical or biological context.

Table 3: Mentioned Compounds

Compound Name
This compound
Water

Q & A

Q. What are the standard synthetic methodologies for Ethyl N-(ethoxycarbonyl)ethanimidate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting carbamoyl chlorides (e.g., N-ethyl-N-methylcarbamoyl chloride) with ethanolamine or similar nucleophiles under controlled pH and temperature conditions . For example, triethyl orthoacetate has been used as a reagent under reflux to form imidate intermediates, with careful control of solvent polarity (e.g., N-methyl-2-pyrrolidinone) to enhance yield . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to characterize this compound?

  • NMR : ¹H and ¹³C NMR are critical for identifying the ethoxycarbonyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and imidate moiety (δ ~160-170 ppm for C=N in ¹³C).
  • IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm functional groups.
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula and purity, as demonstrated in studies of acridone derivatives . X-ray crystallography (as in ) can resolve stereochemistry for crystalline derivatives .

Q. What safety protocols are essential when handling this compound?

The compound is moisture-sensitive and may hydrolyze to release toxic byproducts (e.g., cyanides or amines). Use inert atmospheres (N₂/Ar) during synthesis and store under anhydrous conditions at -20°C. Safety data for analogous compounds (e.g., ethyl N-cyanoethanimidate) recommend PPE (gloves, goggles) and immediate medical consultation upon exposure .

Advanced Research Questions

Q. How does Z-E isomerism impact the reactivity of this compound, and how can isomerization be controlled?

The imidate group exhibits Z-E isomerism due to restricted rotation around the C=N bond, which affects nucleophilic attack sites. For instance, heating in polar solvents can shift equilibrium toward the more stable isomer . Advanced characterization via dynamic NMR or variable-temperature studies can quantify isomer ratios, while chiral auxiliaries or steric hindrance (e.g., bulky substituents) may stabilize specific configurations .

Q. What computational methods (e.g., DFT, molecular dynamics) are suitable for studying the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, can model electron density distributions and predict reaction pathways (e.g., nucleophilic attack at the carbonyl carbon). The Colle-Salvetti correlation-energy method, adapted for imidates, provides insights into solvent effects and transition-state geometries . Molecular dynamics simulations further explore solvation dynamics and conformational flexibility .

Q. How is this compound utilized in the synthesis of bioactive heterocycles (e.g., oxazolo[5,4-d]pyrimidines)?

The compound serves as a key intermediate in constructing fused heterocycles. For example, it reacts with aminomalononitrile tosylate to form oxazole-cyanide hybrids, which are precursors to antiviral or anticancer agents. Mechanistic studies highlight the role of the ethoxycarbonyl group in stabilizing transition states during cyclization .

Methodological Considerations

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

  • Reproducibility : Validate protocols using control experiments (e.g., omitting catalysts).
  • Error Analysis : Apply statistical tools (e.g., standard deviation from triplicate trials) to identify outliers.
  • Cross-Validation : Compare NMR/HRMS data with literature or computational predictions .

Q. What strategies improve the regioselectivity of this compound in multicomponent reactions?

  • Solvent Effects : Use aprotic solvents (e.g., DMF) to favor nucleophilic attack at the carbonyl.
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilicity at specific sites .
  • Protecting Groups : Temporarily block reactive moieties (e.g., silylation of hydroxyl groups) to direct reactivity .

Data Presentation and Analysis

  • Tables : Include processed data (e.g., % yield vs. temperature) rather than raw datasets .
  • Graphs : Plot kinetic profiles (e.g., Arrhenius plots) to illustrate activation energy trends.
  • Statistical Tests : Use t-tests or ANOVA to compare experimental and theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.